2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1823271-75-5
VCID: VC2774538
InChI: InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)8-13(9-14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C(=O)O
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid

CAS No.: 1823271-75-5

Cat. No.: VC2774538

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid - 1823271-75-5

Specification

CAS No. 1823271-75-5
Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxaspiro[3.5]nonane-2-carboxylic acid
Standard InChI InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)8-13(9-14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key QTQPYFODPLXYSO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid is a complex organic molecule featuring several key structural elements that contribute to its utility in organic synthesis. The molecule is characterized by its spirocyclic framework, where two rings share a single carbon atom creating a rigid three-dimensional structure. This particular compound contains a cyclobutane ring fused to a tetrahydropyran ring through the spiro carbon center, producing the oxaspiro[3.5]nonane ring system.

The compound contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino functionality at the 2-position of the spirocyclic system. This Boc group is a commonly used protecting group in organic synthesis, particularly in peptide chemistry, as it can be selectively removed under mildly acidic conditions. The carboxylic acid functional group is also positioned at the 2-position, making this compound a valuable intermediate for further functionalization.

According to chemical database information, the compound has the IUPAC name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxaspiro[3.5]nonane-2-carboxylic acid, which provides a systematic description of its structure. The spirocyclic framework with the oxygen-containing six-membered ring distinguishes this compound from similar analogs and contributes to its unique spatial arrangement and reactivity patterns.

Physical and Chemical Properties

2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid possesses distinct physical and chemical properties that are important considerations for researchers working with this compound. The comprehensive data available from chemical databases and supplier information provides insights into its fundamental characteristics.

Basic Physical Properties

This compound exists as a solid at room temperature, with physical properties that are typical of organic carboxylic acids containing protective groups. Based on the available data, the following table summarizes the key physical and chemical properties of 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid:

PropertyValueSource
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
CAS Number1823271-75-5
IUPAC Name2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxaspiro[3.5]nonane-2-carboxylic acid
Physical StateSolid
Standard InChIInChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)8-13(9-14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Standard InChIKeyQTQPYFODPLXYSO-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C(=O)O

Chemical Reactivity

The chemical reactivity of 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid is largely governed by its functional groups. The compound features:

  • A carboxylic acid group that can participate in esterification, amidation, and reduction reactions.

  • A Boc-protected amino group that can be deprotected under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents).

  • An oxaspiro ring system that provides conformational rigidity and a distinct three-dimensional structure.

The compound's reactivity profile makes it particularly valuable in medicinal chemistry and organic synthesis applications where controlled functionalization is required. The presence of the Boc protecting group allows for selective transformations at the carboxylic acid functionality while maintaining the protected amino group for later synthetic steps.

Applications in Organic Synthesis and Medicinal Chemistry

2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid serves as a versatile building block in organic synthesis, particularly for the construction of complex molecules with potential biological activity. The compound's utility stems from its unique structural features and the presence of multiple functional groups that can be selectively manipulated.

Building Block in Complex Molecule Synthesis

This compound is particularly valuable as a building block in organic synthesis due to several key features:

  • The spirocyclic framework provides a rigid three-dimensional scaffold that can impart specific conformational constraints in target molecules.

  • The Boc-protected amino group can be selectively deprotected to reveal a reactive amine for further functionalization.

  • The carboxylic acid moiety allows for diverse transformations including esterification, amide formation, and reduction.

These characteristics make 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid particularly useful in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds requiring specific spatial arrangements of functional groups.

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 5H303: May be harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The safety data sheet indicates that the compound requires proper handling procedures, including appropriate personal protective equipment, adequate ventilation, and proper disposal methods .

Comparison with Related Compounds

To better understand the unique properties and applications of 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid, it is valuable to compare it with structurally related compounds that share similar features but differ in key aspects of their structure.

Structural Analogs

Several structural analogs of 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid appear in the chemical literature, each with distinct features that influence their properties and applications:

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
7-((tert-butoxycarbonyl)amino)spiro[3.5]nonane-2-carboxylic acidC15H25NO4Amino group at 7-position instead of 2-position; no oxygen in spirocycleDifferent 3D arrangement of functional groups
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylateC13H24N2O2Contains 2-azaspiro system; ester instead of carboxylic acidDifferent reactivity profile; nitrogen in ring system
2-(tert-butoxycarbonylamino)-7-oxaspiro[3.5]nonane-5-carboxylic acidC14H23NO5Carboxylic acid at 5-position instead of 2-positionIsomeric to the target compound; different spatial arrangement
2-(Tert-butoxycarbonyl)-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acidSimilar to C14H23NO5Nitrogen in spirocycle; different positions of substituentsDifferent chemical reactivity profile

This comparative analysis demonstrates the structural diversity within the family of Boc-protected amino spirocyclic carboxylic acids and highlights how small structural modifications can potentially lead to significant differences in properties and applications.

Structure-Property Relationships

The positional isomers and related analogs of 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid illustrate important structure-property relationships:

  • The position of the carboxylic acid group (2-position vs. 5-position) affects the compound's reactivity and potentially its biological activity profile.

  • The introduction of nitrogen into the spirocyclic system (azaspiro vs. oxaspiro) changes the electronic properties and hydrogen-bonding capabilities.

  • The relative positions of the amino group and the carboxylic acid influence the three-dimensional presentation of these functional groups, which is critical for targeted applications in medicinal chemistry.

These structure-property relationships provide valuable insights for researchers seeking to design and synthesize analogs with optimized properties for specific applications.

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